molecular formula C9H13BrO B6229316 1-{bicyclo[2.2.1]heptan-1-yl}-2-bromoethan-1-one CAS No. 2157991-07-4

1-{bicyclo[2.2.1]heptan-1-yl}-2-bromoethan-1-one

Cat. No.: B6229316
CAS No.: 2157991-07-4
M. Wt: 217.10 g/mol
InChI Key: KCPVQDSXYDGLKE-UHFFFAOYSA-N
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Description

1-{bicyclo[2.2.1]heptan-1-yl}-2-bromoethan-1-one is a specialized organic compound that serves as a versatile synthetic intermediate in advanced chemical research. This molecule features a norbornane (bicyclo[2.2.1]heptane) scaffold, a structure recognized for its inherent ring strain and unique three-dimensional geometry, which is frequently explored in the development of novel materials and active pharmaceutical ingredients (APIs) . The reactive 2-bromoethanone moiety attached to the bridgehead carbon makes this compound a valuable electrophile for further functionalization, including nucleophilic substitution and metal-catalyzed cross-coupling reactions, which are fundamental methods in medicinal chemistry and materials science. Its primary research value lies in its application as a key building block for the synthesis of more complex, sterically defined molecules. The norbornane core is of significant interest in the design of high-energy density fuels and performance polymers, as strained hydrocarbon systems can impart valuable thermotechnical properties . Furthermore, norbornane derivatives are prevalent in fragrance and flavor industries, and are investigated for their potential biological activity. Researchers utilize this brominated ketone to introduce the rigid norbornane structure into target molecules, a strategy that can alter conformational flexibility, metabolic stability, and binding affinity in drug discovery projects. Handling of this compound should adhere to strict safety protocols appropriate for brominated reagents. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2157991-07-4

Molecular Formula

C9H13BrO

Molecular Weight

217.10 g/mol

IUPAC Name

1-(1-bicyclo[2.2.1]heptanyl)-2-bromoethanone

InChI

InChI=1S/C9H13BrO/c10-6-8(11)9-3-1-7(5-9)2-4-9/h7H,1-6H2

InChI Key

KCPVQDSXYDGLKE-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1C2)C(=O)CBr

Purity

95

Origin of Product

United States

Reactivity and Mechanistic Studies of 1 Bicyclo 2.2.1 Heptan 1 Yl 2 Bromoethan 1 One

Nucleophilic Substitution Reactions at the α-Carbon

Nucleophilic substitution at the carbon atom bearing the bromine is a key reaction pathway for α-halo ketones. The reactivity of this position is significantly influenced by the adjacent carbonyl group and the nature of the alkyl substituent.

Implications of Bridgehead Substitution on Carbocation Stability

The bicyclo[2.2.1]heptane framework is a rigid and strained ring system. A defining characteristic of such small bridged bicyclic compounds is the pronounced instability of carbocations at the bridgehead position. The formation of a carbocation necessitates a trigonal planar geometry with sp² hybridization. However, the rigid structure of the bicyclo[2.2.1]heptane cage prevents the bridgehead carbon from achieving this planarity, leading to significant ring strain, often referred to as Bredt's rule. Consequently, any reaction mechanism that involves the formation of a carbocation at the 1-position of the bicyclo[2.2.1]heptan-1-yl group is highly disfavored. While the carbocation in a hypothetical S\N1 reaction of 1-{bicyclo[2.2.1]heptan-1-yl}-2-bromoethan-1-one would form at the α-carbon and not directly at the bridgehead, the extreme instability of a potential rearrangement to the adjacent bridgehead position reinforces the unlikelihood of carbocationic intermediates in the reactions of this molecule.

Influence of Stereoelectronic Effects on S\N1/S\N2 Pathways at the α-Bromo Position

Nucleophilic substitution reactions at the α-carbon of ketones are generally subject to competing S\N1 and S\N2 pathways. The inductive electron-withdrawing effect of the adjacent carbonyl group enhances the electrophilicity of the α-carbon, which can accelerate nucleophilic attack. nih.gov

For this compound, an S\N1 mechanism is highly unlikely. This is due to the inherent instability of the primary carbocation that would form upon the departure of the bromide ion.

Conversely, the S\N2 pathway is also met with significant challenges. The backside attack required for an S\N2 reaction is severely sterically hindered by the bulky bicyclo[2.2.1]heptan-1-yl group. This steric hindrance raises the energy of the trigonal bipyramidal transition state, slowing down the reaction rate.

Despite the steric hindrance, the nucleophilic substitution reactions of α-halo ketones are often observed to proceed, suggesting that the electronic activation provided by the carbonyl group plays a crucial role. It is proposed that the reaction may proceed through an S\N2-like mechanism with a transition state that is stabilized by orbital overlap with the adjacent carbonyl group. This stereoelectronic effect involves the interaction of the nucleophile and leaving group with the π-system of the carbonyl, potentially leading to a transition state that deviates from the ideal linear arrangement of a typical S\N2 reaction.

FactorInfluence on S\N1 PathwayInfluence on S\N2 Pathway
Carbocation StabilityHighly disfavored due to primary carbocation instability.Not applicable.
Steric HindranceNot a primary factor in the rate-determining step.Highly disfavored due to the bulky bicyclo[2.2.1]heptan-1-yl group.
Electronic Effects of CarbonylDestabilizes adjacent carbocation.Enhances electrophilicity of the α-carbon, favoring attack.
Stereoelectronic EffectsNot significant.Potential stabilization of the transition state through orbital overlap.

Elimination Reactions: Formation of α,β-Unsaturated Ketones

The treatment of α-bromo ketones with a base can lead to the elimination of hydrogen bromide, yielding α,β-unsaturated ketones. openstax.orglibretexts.orglibretexts.org This dehydrobromination can proceed through either an E1 or E2 mechanism.

Dehydrobromination Mechanisms (e.g., E1 vs. E2 Pathways)

The choice between the E1 and E2 pathways is largely determined by the reaction conditions and the substrate structure. lumenlearning.commasterorganicchemistry.comksu.edu.sachemistrysteps.com

E1 Pathway : This mechanism involves the formation of a carbocation intermediate in the rate-determining step. Given the instability of the primary carbocation that would form from this compound, the E1 pathway is considered highly improbable.

E2 Pathway : This is a concerted, one-step mechanism where a base abstracts a proton from the α'-carbon (in this case, the methylene group of the ethanone (B97240) moiety) simultaneously with the departure of the bromide leaving group. lumenlearning.com The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. Strong, non-nucleophilic bases are typically employed to favor elimination over substitution. For the target molecule, the presence of acidic α-hydrogens on the carbon adjacent to the carbonyl group makes the E2 mechanism a plausible pathway for dehydrobromination.

The rigid bicyclic structure can influence the rate of the E2 reaction by affecting the accessibility of the α-protons to the base.

Stereochemical Outcomes of Elimination Reactions

The E2 mechanism has a strict stereochemical requirement: the abstracted proton and the leaving group must be in an anti-periplanar or, less commonly, a syn-periplanar arrangement. In a flexible acyclic system, bond rotation can usually achieve the necessary anti-periplanar geometry. However, in a rigid system like the bicyclo[2.2.1]heptane ring, conformational freedom is severely restricted.

In the case of this compound, the elimination involves the α-protons of the bromoacetyl group. The stereochemical outcome will depend on the preferred conformation of the acyl group relative to the bulky bicyclic substituent. The most stable conformation will likely place the large bicyclo[2.2.1]heptan-1-yl group and the bromine atom in a staggered arrangement to minimize steric interactions. The accessibility of the α-protons for an anti-periplanar elimination will then determine the geometry of the resulting α,β-unsaturated ketone. Due to the free rotation around the C-C single bond between the bicyclic system and the carbonyl group, achieving an anti-periplanar arrangement of a C-H bond and the C-Br bond is possible, leading to the formation of (E)-1-{bicyclo[2.2.1]heptan-1-yl}prop-2-en-1-one as the likely product.

Rearrangement Reactions

In addition to substitution and elimination, this compound has the potential to undergo skeletal rearrangements, particularly under basic or oxidative conditions.

One of the most characteristic reactions of α-halo ketones in the presence of a strong base is the Favorskii rearrangement . wikipedia.orglibretexts.orgddugu.ac.inorganic-chemistry.orgadichemistry.comyoutube.com This reaction typically leads to the formation of a carboxylic acid derivative with a rearranged carbon skeleton. The mechanism is thought to proceed through a cyclopropanone (B1606653) intermediate, formed by the intramolecular displacement of the halide by an enolate. Subsequent nucleophilic attack by a base (e.g., hydroxide (B78521) or alkoxide) on the cyclopropanone and ring-opening leads to the rearranged product. For this compound, this would involve the formation of a highly strained bicyclo[2.2.1]heptan-1-yl-substituted cyclopropanone. The subsequent ring opening would likely yield a derivative of bicyclo[2.2.1]heptane-1-acetic acid.

Another potential rearrangement is the Baeyer-Villiger oxidation , which involves the oxidation of a ketone to an ester using a peroxy acid. wikipedia.orgorganic-chemistry.orgsigmaaldrich.comorganicreactions.orgnih.gov The reaction proceeds via the migration of one of the alkyl groups attached to the carbonyl carbon to an adjacent oxygen atom. The migratory aptitude of different groups is well-established, with tertiary alkyl groups generally migrating in preference to secondary and primary alkyl groups. In the case of this compound, the two groups attached to the carbonyl are the bicyclo[2.2.1]heptan-1-yl group (a tertiary alkyl group) and the bromomethyl group (a primary alkyl group). According to the established migratory aptitudes, the bicyclo[2.2.1]heptan-1-yl group would be expected to migrate, leading to the formation of bicyclo[2.2.1]heptan-1-yl bromoacetate.

Rearrangement ReactionReagentsKey Intermediate/Transition StatePotential Product
Favorskii RearrangementStrong base (e.g., NaOH, NaOR)CyclopropanoneDerivative of bicyclo[2.2.1]heptane-1-acetic acid
Baeyer-Villiger OxidationPeroxy acid (e.g., m-CPBA)Criegee intermediateBicyclo[2.2.1]heptan-1-yl bromoacetate

Favorskii-type Rearrangements of α-Bromoketones

The Favorskii rearrangement is a characteristic reaction of α-halo ketones in the presence of a base, typically leading to the formation of a carboxylic acid derivative with a rearranged carbon skeleton. masterorganicchemistry.com For cyclic α-halo ketones, this rearrangement usually results in a ring contraction. wikipedia.org The mechanism is generally understood to proceed through the formation of a cyclopropanone intermediate, which is initiated by the deprotonation of an α'-hydrogen to form an enolate. wikipedia.org

In the case of this compound, the α'-position is the bridgehead carbon of the bicyclo[2.2.1]heptane ring system. The formation of an enolate at this position would require the introduction of a double bond at the bridgehead. According to Bredt's rule, the formation of a double bond at a bridgehead carbon in a small, rigid bicyclic system such as this is highly unfavorable due to the significant ring strain that would be introduced. ucla.educhemca.in The p-orbitals cannot achieve the necessary planar alignment for effective pi-bonding. chemca.in

Consequently, the standard Favorskii rearrangement mechanism is highly unlikely for this compound. However, an alternative pathway, the quasi-Favorskii rearrangement, can occur in substrates that cannot form an enolate at the α'-position. masterorganicchemistry.com This mechanism involves the nucleophilic addition of the base to the carbonyl carbon, followed by a 1,2-migration of the bicyclo[2.2.1]heptyl group with concomitant displacement of the bromide ion. This would lead to the formation of a rearranged carboxylic acid derivative.

Table 1: Plausible Products of Favorskii-type Rearrangement of this compound

Starting MaterialBase (e.g., NaOH)Plausible Product (via quasi-Favorskii)
This compoundSodium Hydroxide2-(bicyclo[2.2.1]heptan-1-yl)acetic acid

Wagner-Meerwein Type Rearrangements in Bicyclic Systems

Wagner-Meerwein rearrangements are common in bicyclic systems like the bicyclo[2.2.1]heptane framework and proceed through carbocation intermediates. nottingham.ac.uk These rearrangements typically involve a 1,2-shift of an alkyl or hydride group to a more stable carbocationic center. For this compound to undergo a Wagner-Meerwein rearrangement involving the bicyclic core, a carbocation would need to be generated.

Formation of a carbocation at the bridgehead (C1) position of the bicyclo[2.2.1]heptane system is known to be highly unfavorable. quora.com The rigidity of the bicyclic structure prevents the carbocation from adopting the preferred planar sp2 hybridization, leading to significant angle strain. chegg.com Therefore, reactions that would necessitate the formation of a 1-bicyclo[2.2.1]heptyl cation are extremely slow.

A plausible scenario for a rearrangement would involve the initial formation of a carbocation at the α-carbon upon departure of the bromide ion. However, this primary carbocation is also unstable. While rearrangements are a hallmark of carbocation chemistry, the high energy of the potential bridgehead carbocation intermediate makes a Wagner-Meerwein rearrangement involving the migration of the bicyclic framework unlikely under typical conditions.

Reactivity of the Carbonyl Group

Nucleophilic Addition to the Ketone Carbonyl

The carbonyl group of a ketone is electrophilic and susceptible to nucleophilic attack. In this compound, the reactivity of the carbonyl carbon is significantly influenced by steric hindrance. The bicyclo[2.2.1]heptan-1-yl group is a bulky, three-dimensional substituent that sterically shields the carbonyl carbon from the approach of nucleophiles. nih.gov This steric hindrance is expected to decrease the rate of nucleophilic addition compared to less hindered ketones. libretexts.org

Despite the steric hindrance, nucleophilic addition can still occur, leading to the formation of a tetrahedral intermediate. The stereochemical outcome of such an addition would be influenced by the facial bias imposed by the bicyclic ring system.

Table 2: Representative Nucleophilic Addition Reactions

NucleophileExpected Product TypeRelative Rate (Compared to Acyclic Ketone)
Hydride (e.g., from NaBH4)Secondary AlcoholSlower
Grignard Reagent (e.g., CH3MgBr)Tertiary AlcoholSignificantly Slower
Cyanide (e.g., HCN)CyanohydrinSlower

Enolization and Enolate Chemistry

As previously discussed in the context of the Favorskii rearrangement, enolization involving the bridgehead α'-carbon of this compound is sterically and electronically disfavored due to Bredt's rule. ucla.educhemca.in The formation of a planar enolate at the bridgehead is geometrically impossible within the rigid bicyclic framework. nottingham.ac.uk

While enolization towards the bridgehead is inhibited, the α-carbon bearing the bromine atom does have a proton. However, the acidity of this proton is influenced by the electron-withdrawing inductive effect of both the carbonyl group and the bromine atom. Base-mediated deprotonation at this position would lead to an enolate. This enolate could then participate in reactions such as alkylation or aldol condensation, although the presence of the bulky bicyclic group would still exert significant steric influence on the approach of electrophiles.

Redox Chemistry: Reduction of the Carbonyl and Bromine

The reduction of this compound can occur at two primary sites: the carbonyl group and the carbon-bromine bond.

Reduction of the carbonyl group to a secondary alcohol can be achieved using common hydride reducing agents such as sodium borohydride (NaBH₄). mnstate.eduyoutube.com The steric hindrance at the carbonyl carbon, as mentioned earlier, would likely necessitate harsher reaction conditions or longer reaction times compared to unhindered ketones.

The carbon-bromine bond can also be reduced. This can occur via various mechanisms, including nucleophilic substitution by a hydride or radical pathways. For instance, treatment with a reducing agent like sodium borohydride could potentially lead to the reductive dehalogenation to yield 1-(bicyclo[2.2.1]heptan-1-yl)ethan-1-one, alongside or in competition with the reduction of the carbonyl group. The relative rates of these two reduction processes would depend on the specific reducing agent and reaction conditions employed.

Comparison of Reactivity with Acyclic and Other Cyclic α-Bromoketones

The reactivity of this compound is markedly different from that of its acyclic and non-bridgehead cyclic counterparts due to the unique structural constraints of the bicyclo[2.2.1]heptane system at the 1-position.

Favorskii Rearrangement: Acyclic α-bromoketones and cyclic α-bromoketones with available α'-protons readily undergo the Favorskii rearrangement. wikipedia.org In contrast, the subject compound is expected to undergo a quasi-Favorskii rearrangement due to the inability to form a bridgehead enolate.

Wagner-Meerwein Rearrangement: While carbocation rearrangements are possible in acyclic and other cyclic systems, the extreme instability of the bridgehead carbocation in the bicyclo[2.2.1]heptane system makes such rearrangements highly improbable for the title compound.

Nucleophilic Addition: The carbonyl group in acyclic and simple cyclic ketones is generally more accessible to nucleophiles. The significant steric bulk of the bicyclo[2.2.1]heptan-1-yl group renders the carbonyl of the title compound less reactive towards nucleophilic attack. libretexts.org

Enolate Formation: Acyclic and non-bridgehead cyclic ketones can form enolates on either side of the carbonyl group (if protons are available). The title compound is essentially locked, preventing enolization towards the bridgehead position, thereby restricting its enolate chemistry.

Table 3: Comparison of Reactivity Profiles

Reaction TypeAcyclic α-Bromoketone (e.g., 3-bromo-2-butanone)Cyclic (non-bridgehead) α-Bromoketone (e.g., 2-bromocyclohexanone)This compound
Favorskii Rearrangement Favorskii (via enolate)Favorskii (ring contraction)quasi-Favorskii (probable)
Wagner-Meerwein Rearrangement Possible (if carbocation forms)PossibleHighly Unlikely
Nucleophilic Addition Rate HighModerate to HighLow (due to sterics)
Enolization Possible at both α and α'Possible at both α and α'Restricted to α-carbon only

Structural and Spectroscopic Characterization of 1 Bicyclo 2.2.1 Heptan 1 Yl 2 Bromoethan 1 One

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

1H NMR and 13C NMR Chemical Shift Assignments

The 1H NMR spectrum of 1-{bicyclo[2.2.1]heptan-1-yl}-2-bromoethan-1-one would be expected to show distinct signals corresponding to the different proton environments in the molecule. The methylene protons of the bromoacetyl group (-COCH2Br) would likely appear as a singlet in the region of 4.0-4.5 ppm due to the deshielding effect of the adjacent carbonyl and bromine atom. The protons of the bicyclo[2.2.1]heptane (norbornane) cage would exhibit complex splitting patterns and appear in the upfield region, typically between 1.0 and 2.5 ppm. The bridgehead proton (C4-H) would likely be a broad singlet.

In the 13C NMR spectrum, the carbonyl carbon (C=O) would be the most downfield signal, expected in the range of 195-205 ppm. The carbon of the bromomethyl group (-CH2Br) would likely resonate around 30-40 ppm. The quaternary bridgehead carbon attached to the acetyl group (C1) would be significantly deshielded compared to the other bridgehead carbon (C4). The remaining carbons of the norbornane (B1196662) skeleton would appear at characteristic chemical shifts.

Table 1: Predicted 1H and 13C NMR Chemical Shifts

Atom Predicted 1H Chemical Shift (ppm) Predicted 13C Chemical Shift (ppm)
C=O - 195-205
CH2Br 4.0-4.5 (s, 2H) 30-40
Bicyclo[2.2.1]heptane Protons 1.0-2.5 (m) -

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Elucidation and Stereochemical Analysis

To unambiguously assign all proton and carbon signals and to elucidate the three-dimensional structure, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks within the bicyclo[2.2.1]heptane framework, helping to trace the connectivity of the protons in the fused ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It would be crucial for identifying the connectivity between the bromoacetyl group and the bicyclo[2.2.1]heptane cage, for instance, by observing a correlation between the CH2Br protons and the quaternary C1 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For a rigid system like the bicyclo[2.2.1]heptane skeleton, NOESY can help to determine the stereochemistry, for example, by showing through-space interactions between the protons of the bromoacetyl group and specific protons on the norbornane ring.

Chiral Lanthanide Shift Reagents for Enantiomeric Purity Assessment

Given that this compound is a chiral molecule, assessing its enantiomeric purity is important. Chiral lanthanide shift reagents (LSRs), such as Eu(hfc)3 (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can be used for this purpose. organicchemistrydata.org The LSR forms a diastereomeric complex with the enantiomers of the target compound, leading to the separation of their signals in the NMR spectrum. The integration of these separated signals allows for the determination of the enantiomeric excess (ee). The carbonyl oxygen of the ketone would act as the binding site for the lanthanide reagent.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show a strong, sharp absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1700-1725 cm-1. The C-Br stretching vibration would likely appear in the fingerprint region, around 600-700 cm-1. The C-H stretching vibrations of the aliphatic bicyclo[2.2.1]heptane ring would be observed just below 3000 cm-1.

Table 2: Expected IR Absorption Bands

Functional Group Expected Wavenumber (cm-1) Intensity
C=O (Ketone) 1700-1725 Strong, Sharp
C-H (Aliphatic) 2850-2960 Medium to Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural identification. The nominal molecular weight of this compound is 216 g/mol (for the 79Br isotope) and 218 g/mol (for the 81Br isotope). Therefore, the mass spectrum would show a characteristic pair of molecular ion peaks (M+ and M+2) with approximately equal intensity, which is a signature for the presence of a single bromine atom.

The fragmentation pattern would likely involve the loss of the bromine atom, leading to a peak at m/z 137. Another prominent fragmentation would be the cleavage of the bond between the carbonyl group and the bicyclo[2.2.1]heptane ring, resulting in a bicyclo[2.2.1]heptyl cation at m/z 95 and a bromoacetyl cation at m/z 121/123.

Table 3: Expected Mass Spectrometry Fragments

m/z Proposed Fragment
216/218 [M]+
137 [M - Br]+
121/123 [BrCH2CO]+

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. It would also unequivocally establish the conformation of the bromoacetyl group relative to the rigid bicyclic framework and reveal the packing of the molecules in the crystal lattice. This data would serve as the ultimate benchmark for validating the structural assignments made by spectroscopic methods. However, no public crystallographic data for this specific compound is currently available.

Table of Compound Names

Compound Name
This compound

Conformational Analysis of the Bicyclo[2.2.1]heptane System

The bicyclo[2.2.1]heptane ring system, commonly known as norbornane, serves as the structural backbone of this compound. This saturated hydrocarbon is characterized by its unique and highly rigid bridged bicyclic structure. fiveable.me The defining feature of the bicyclo[2.2.1]heptane system is the fusion of a six-membered ring, which is constrained into a distinct boat conformation by a methylene bridge connecting the C1 and C4 positions. slideshare.netlibretexts.org This structural constraint eliminates the possibility of ring-flipping, a conformational change characteristic of monocyclic systems like cyclohexane, rendering the bicyclo[2.2.1]heptane framework conformationally locked. stackexchange.com

The structure consists of seven carbon atoms, with C1 and C4 designated as bridgehead carbons. These bridgeheads are connected by three distinct paths or "bridges": two two-carbon bridges (-CH2-CH2-) and one one-carbon bridge (-CH2-). slideshare.net This arrangement results in significant ring strain compared to acyclic or simple monocyclic alkanes, which in turn dictates the system's chemical reactivity and conformational preferences. fiveable.mebeilstein-journals.org The inherent strain arises from deviations from ideal tetrahedral bond angles and the presence of eclipsed interactions within the boat-form ring. slideshare.net

In this compound, the bromoethanone substituent is attached to the C1 bridgehead position. The rigidity of the bicyclic cage imposes significant steric constraints on the substituent, influencing the rotational freedom around the single bond connecting the bridgehead carbon to the carbonyl group. The bulky nature of the bicyclic system will sterically hinder the rotation of the attached acyl group, leading to preferred spatial orientations that minimize non-bonded interactions.

Table 1: Selected Geometric Parameters and Strain Energy of the Bicyclo[2.2.1]heptane System.

Parameter Value Description
C1-C7-C4 Bond Angle ~93° The internal angle of the one-carbon bridge, indicating significant angle strain. slideshare.net
Conformation Locked Boat The six-membered ring is forced into a boat conformation by the C7 bridge. slideshare.netlibretexts.org
Ring Strain ~100 kJ/mol The total strain energy, which is comparable to that of cyclobutane. beilstein-journals.org
Conformational Mobility Rigid / Locked The system lacks the conformational flexibility seen in systems like cyclohexane. stackexchange.com

Stereochemical Aspects of the Bromoethanone Moiety

The stereochemistry of the this compound molecule is further defined by the conformational preferences of the flexible bromoethanone side chain. This moiety, -C(O)CH₂Br, possesses rotational freedom around the C(O)-CH₂Br single bond, giving rise to different rotational isomers, or rotamers. The relative stability of these rotamers in α-halo ketones is governed by a delicate balance of steric and electronic effects. nih.govnih.gov

Studies on various α-halo ketones have shown that they can exist in multiple conformations, primarily described by the dihedral angle between the carbonyl group (C=O) and the carbon-halogen bond (C-Br). nih.gov The two principal conformers are often referred to as cisoid (or syn-periplanar), where the C=O and C-Br bonds are eclipsed (dihedral angle ≈ 0°), and gauche, where the dihedral angle is approximately 110-140°. nih.govnih.gov

In the cisoid conformation, the dipole moments of the C=O and C-Br bonds are nearly aligned, which would be electrostatically unfavorable. However, this arrangement minimizes the steric repulsion between the bulky bromine atom and the large bicyclo[2.2.1]heptyl group attached to the carbonyl carbon. nih.govwikipedia.org Conversely, a gauche conformation might be electronically more stable due to reduced dipole-dipole repulsion, but could introduce steric clashes. For α-bromoacetophenones, computational studies suggest that the most stable conformers are those with a gauche orientation, with the O=C-C-Br dihedral angle around 110°. nih.gov The eclipsed cisoid form is also recognized as a low-energy conformation. nih.gov

The presence of the exceptionally bulky bicyclo[2.2.1]heptan-1-yl group at the carbonyl carbon introduces significant steric hindrance that will strongly influence the conformational equilibrium of the bromoethanone moiety. The rotational position of the bromomethyl group will be heavily biased to avoid steric clashes with the rigid bicyclic framework. This steric demand likely favors conformers where the large bromine atom is oriented away from the bicyclic cage, which could potentially alter the relative energies of the intrinsic cisoid and gauche rotamers typically observed in simpler α-bromo ketones.

Table 2: Principal Rotational Isomers of the α-Bromoethanone Moiety.

Rotamer Dihedral Angle (O=C-C-Br) Key Interactions Relative Stability
Cisoid (Eclipsed) ~0° Dipole-dipole repulsion; potentially lower steric hindrance with the R group. nih.govwikipedia.org Generally a low-energy state, stability depends on the size of the R group.
Gauche ~110-140° Reduced dipole-dipole repulsion; potential for steric interaction. nih.gov Often the global energy minimum for α-bromoacetophenones. nih.gov
Transoid (Antiperiplanar) ~180° Maximized steric repulsion between the halogen and the R group. nih.gov Generally the highest energy and least stable conformation.

Theoretical and Computational Studies

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional structure and electronic properties of 1-{bicyclo[2.2.1]heptan-1-yl}-2-bromoethan-1-one. The molecule's geometry is dominated by the rigid bicyclo[2.2.1]heptane (norbornane) framework, a strained bicyclic system that imposes significant conformational constraints.

Geometry optimization calculations, typically using a basis set like 6-31G(d,p), would reveal the precise bond lengths, bond angles, and dihedral angles. The bicyclo[2.2.1]heptane cage itself is characterized by significant angle strain. The bridgehead carbon (C1), bonded to the bromoacetyl group, is a quaternary center with bond angles deviating from the ideal tetrahedral 109.5°. The bromoacetyl substituent introduces additional structural features. The carbonyl group (C=O) is expected to be planar, and its orientation relative to the bicyclic cage is a key structural parameter.

The electronic structure is heavily influenced by the interplay of the strained alkyl framework and the electron-withdrawing bromoacetyl group. The carbonyl group and the bromine atom both pull electron density away from the adjacent carbons through inductive effects. This creates a partial positive charge on the carbonyl carbon and the α-carbon (the carbon bonded to bromine), which are key sites for reactivity. Mulliken charge analysis and natural population analysis derived from DFT calculations can quantify these partial charges, providing a detailed map of the electron distribution across the molecule.

Table 1: Predicted Geometric Parameters for this compound
ParameterDescriptionPredicted Value
C1–C(O) Bond LengthBond between the bridgehead carbon and the carbonyl carbon~1.52 Å
C=O Bond LengthCarbonyl double bond~1.21 Å
C(O)–Cα Bond LengthBond between the carbonyl carbon and the alpha-carbon~1.53 Å
Cα–Br Bond LengthBond between the alpha-carbon and bromine~1.95 Å
C1–C(O)–Cα AngleAngle around the carbonyl carbon~118°

Energetics of Conformational Isomers and Transition States

Due to the rigid nature of the bicyclo[2.2.1]heptane skeleton, the conformational landscape of this molecule is relatively simple. The primary source of conformational isomerism arises from the rotation around the single bond connecting the bridgehead carbon (C1) to the carbonyl carbon. A potential energy surface scan for the rotation around this C1–C(O) bond would likely reveal distinct energy minima corresponding to different staggered orientations of the bromoacetyl group relative to the bicyclic cage.

Computational modeling can also be used to explore the transition states of reactions involving this molecule. For α-haloketones, a common reaction is nucleophilic substitution at the α-carbon. up.ac.za DFT calculations can model the approach of a nucleophile (e.g., hydroxide (B78521) or an amine) to the C-Br bond. The transition state for an SN2 reaction would feature an elongated C-Br bond, a partially formed bond between the nucleophile and the α-carbon, and a trigonal bipyramidal geometry at the α-carbon. The activation energy for this process can be calculated as the energy difference between the reactants and the transition state, providing insight into the reaction kinetics. up.ac.za Interestingly, for some α-haloketones, the rotational barrier required to align the leaving group for optimal orbital overlap can be a rate-determining factor. up.ac.za

Reaction Pathway Modeling and Mechanism Elucidation

Computational modeling is a powerful tool for elucidating the reaction mechanisms of this compound. As an α-bromo ketone, it is primed for several classic organic reactions.

One of the most probable pathways is nucleophilic substitution, where a nucleophile attacks the electrophilic α-carbon, displacing the bromide ion. up.ac.za This typically proceeds via an SN2 mechanism. Computational studies on similar α-bromoacetophenones have shown that attractive interactions between the α-hydrogens and the incoming nucleophile can help stabilize the transition state. up.ac.za

Another important reaction pathway for α-haloketones in the presence of a base is the Favorskii rearrangement. adichemistry.comwikipedia.orgscienceinfo.comchemistry-reaction.com This reaction involves the formation of a cyclopropanone (B1606653) intermediate, followed by nucleophilic attack and ring-opening to yield a carboxylic acid derivative. wikipedia.orgscienceinfo.com However, for the title compound, the substrate is a bridgehead ketone that lacks α'-hydrogens (protons on the carbon on the other side of the carbonyl group). The classic Favorskii mechanism requires an enolizable α'-hydrogen. adichemistry.com Therefore, if this rearrangement were to occur, it would likely proceed through an alternative mechanism, sometimes called a quasi-Favorskii rearrangement, which does not involve a cyclopropanone intermediate but rather a semibenzilic acid-type rearrangement. scienceinfo.com Computational modeling could definitively distinguish between these pathways by calculating the activation barriers for each proposed step.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry allows for the accurate prediction of spectroscopic data, which is invaluable for structure verification. Nuclear Magnetic Resonance (NMR) chemical shifts are particularly amenable to calculation. The Gauge-Including Atomic Orbital (GIAO) method, typically coupled with DFT, is a standard approach for predicting NMR shielding constants, which can then be converted to chemical shifts. chemrxiv.orgresearchgate.netjlu.edu.cnyoutube.com

The predicted ¹H and ¹³C NMR spectra for this compound would exhibit characteristic signals. The protons on the brominated carbon (–CH₂Br) would be significantly deshielded by the adjacent bromine and carbonyl group, appearing at a high chemical shift. The protons on the bicyclic cage would have complex splitting patterns due to the rigid structure and fixed dihedral angles.

In the ¹³C NMR spectrum, the carbonyl carbon would appear at a very low field (~200 ppm). The bridgehead carbon attached to the bromoacetyl group (C1) would also be deshielded. The α-carbon bonded to bromine would be found at a moderate shift, influenced by both the carbonyl and the halogen. Computational protocols can achieve high accuracy, often with root-mean-square deviations of less than 3 ppm for ¹³C and 0.2 ppm for ¹H when compared to experimental data. chemrxiv.orgnih.gov

Table 2: Predicted 13C and 1H NMR Chemical Shifts (δ, ppm)
AtomPredicted 13C Shift (ppm)Attached Proton(s)Predicted 1H Shift (ppm)
C=O~200.5--
Cα-Br~35.2-CH2-~4.30
C1 (bridgehead)~55.0--
C2, C6~36.8-CH2-~1.85 (endo), ~1.60 (exo)
C3, C5~29.5-CH2-~1.55 (endo), ~1.30 (exo)
C4 (bridgehead)~36.4-CH-~2.30
C7 (bridge)~38.1-CH2-~1.75 (syn), ~1.45 (anti)

Analysis of Strain Energy in the Bicyclo[2.2.1]heptane Framework

The bicyclo[2.2.1]heptane (norbornane) skeleton is inherently strained due to geometric constraints that prevent it from achieving ideal bond angles and conformations. swarthmore.edu This strain, primarily a combination of angle strain (deviation from ideal sp³ angles) and torsional strain (eclipsing interactions), is a key determinant of its reactivity. The total strain energy of the parent norbornane (B1196662) is estimated to be around 17.5 kcal/mol. masterorganicchemistry.com

Computational methods can quantify this strain energy through the use of isodesmic or homodesmotic reactions. swarthmore.edu These are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation, allowing for the cancellation of errors and the isolation of strain energy.

Influence of Bromine Substitution on Molecular Orbitals and Reactivity

The bromine atom at the α-position has a profound influence on the molecule's electronic structure and reactivity, which can be understood through Frontier Molecular Orbital (FMO) theory. up.ac.za The reactivity of α-haloketones is largely dictated by the interaction between the Highest Occupied Molecular Orbital (HOMO) of a nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the ketone.

The presence of the electronegative bromine atom, combined with the electron-withdrawing effect of the adjacent carbonyl group, significantly lowers the energy of the LUMO. stackexchange.com This LUMO is primarily localized on the α-carbon and has a large coefficient on the C-Br σ* antibonding orbital. A lower LUMO energy makes the molecule a better electron acceptor and thus more susceptible to attack by nucleophiles. stackexchange.com The smaller the HOMO-LUMO energy gap between the nucleophile and the electrophile, the more favorable the reaction. nih.govyoutube.com

The HOMO of the molecule is typically associated with the lone pairs of electrons on the carbonyl oxygen and the bromine atom. These orbitals are less involved in the common nucleophilic substitution reactions but would be relevant in reactions with electrophiles. Computational programs can visualize these orbitals and calculate their energies, providing a clear picture of how the bromine substitution activates the molecule for specific chemical transformations. jocpr.com

Applications of 1 Bicyclo 2.2.1 Heptan 1 Yl 2 Bromoethan 1 One As a Synthetic Building Block

Precursor for the Synthesis of Novel Heterocyclic Compounds

The α-bromo ketone moiety in 1-{bicyclo[2.2.1]heptan-1-yl}-2-bromoethan-1-one is a classic and highly effective electrophile for the construction of a wide variety of heterocyclic rings. This functionality readily participates in condensation reactions with various binucleophilic species, leading to the formation of five, six, and even larger membered heterocycles. The rigid bicyclo[2.2.1]heptane substituent at the carbonyl carbon introduces significant steric bulk, which can influence the regioselectivity and stereoselectivity of these cyclization reactions, offering a pathway to unique and sterically hindered heterocyclic systems that might be inaccessible through other synthetic routes.

Common strategies for heterocycle synthesis utilizing α-bromo ketones involve reactions with compounds containing nitrogen, sulfur, or oxygen nucleophiles. For instance, reaction with thioamides or thioureas can yield thiazole derivatives, while condensation with amidines can produce imidazoles. Similarly, reactions with hydrazines can lead to the formation of pyridazine or pyrazole systems, depending on the reaction conditions and the substitution pattern of the hydrazine. The bicyclo[2.2.1]heptyl group, due to its conformational rigidity, can impart specific spatial orientations to the resulting heterocyclic products, which is a desirable feature in the design of molecules with specific biological activities or material properties.

While specific examples utilizing this compound are not extensively documented in publicly available literature, the well-established reactivity of α-bromo ketones strongly supports its potential in this area. The synthesis of heterocycle-substituted bicyclo[3.1.1]heptanes has been achieved through photocatalytic Minisci-like reactions, demonstrating the feasibility of attaching heterocyclic moieties to bicyclic scaffolds. semanticscholar.org

Utilisation in Carbon-Carbon Bond Forming Reactions (e.g., Alkylation, Acylation)

The α-carbon of the ketone in this compound is activated by both the adjacent carbonyl group and the bromine atom, making it a prime site for carbon-carbon bond formation through alkylation reactions. Enolate ions, generated by the treatment of a ketone with a suitable base, can act as nucleophiles and displace the bromide from another molecule of the α-bromo ketone, although this specific self-condensation is less common. More frequently, the α-bromo ketone serves as the electrophile in reactions with various carbon nucleophiles. libretexts.orgoxfordsciencetrove.com

Alkylation Reactions:

Enolates derived from other ketones, esters, or nitriles can readily attack the α-carbon of this compound, displacing the bromide and forming a new carbon-carbon bond. libretexts.orgoxfordsciencetrove.com This reaction, a classic example of an SN2 displacement, is a powerful tool for constructing more complex carbon skeletons. The steric hindrance imposed by the bicyclo[2.2.1]heptyl group can play a crucial role in the stereochemical outcome of such alkylations, particularly when chiral enolates or chiral auxiliaries are employed.

NucleophileBaseResulting C-C BondPotential Product Class
Ketone EnolateLDA, NaHα-Alkylated Ketone1,4-Dicarbonyl compounds
Ester EnolateLDA, NaOEtα-Alkylated Esterγ-Keto esters
Nitrile AnionNaNH2α-Alkylated Nitrileγ-Keto nitriles
Organocuprates-α-Alkylated KetoneSubstituted ketones

Acylation Reactions:

While the primary use of α-bromo ketones is in alkylation, derivatives of the bicyclo[2.2.1]heptane core can be employed in acylation reactions. For instance, bicyclo[1.1.1]pentane acyl chlorides have been used in Friedel-Crafts acylation reactions to introduce the bicyclic motif onto aromatic rings. chemrxiv.org Although not a direct application of this compound, this highlights the utility of the bicyclic ketone scaffold in acylation chemistry. The corresponding acyl halide or activated carboxylic acid derived from the bicyclo[2.2.1]heptane framework could be used to introduce the bicyclo[2.2.1]heptylcarbonyl moiety into various molecules.

Role in the Construction of Complex Molecular Architectures

The rigid, three-dimensional nature of the bicyclo[2.2.1]heptane skeleton makes it an attractive building block for the synthesis of complex molecular architectures. acs.org Its well-defined stereochemistry and conformational rigidity can be exploited to control the spatial arrangement of substituents, a critical aspect in the design of molecules with specific functions, such as pharmaceuticals or molecular receptors. This compound serves as a valuable starting point for introducing this rigid scaffold into larger molecules and for subsequent functionalization.

The α-bromo ketone functionality allows for the attachment of various molecular fragments through nucleophilic substitution. Subsequent transformations of the ketone, such as reduction to an alcohol, conversion to an olefin, or Baeyer-Villiger oxidation, can provide access to a wide range of derivatives with diverse functionalities. These derivatives can then be used in further synthetic steps, such as cross-coupling reactions, cycloadditions, or metathesis, to build up molecular complexity. The bicyclo[2.2.1]heptane core can act as a rigid spacer or a template to orient different parts of a molecule in a predefined manner. The synthesis of functionalized bicyclo[2.2.1]heptanes is crucial for accessing novel odorants and has been achieved through sequential Diels-Alder and rearrangement reactions. acs.org

Derivatization for Scaffold Diversity in Chemical Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of collections of structurally diverse small molecules for high-throughput screening and drug discovery. encyclopedia.pubmdpi.com The bicyclo[2.2.1]heptane scaffold is an excellent starting point for DOS due to its inherent three-dimensionality and the possibility of introducing multiple points of diversity. This compound is a prime candidate for such synthetic endeavors.

Starting from this single building block, a multitude of derivatives can be generated by varying the nucleophile that displaces the bromide atom. This allows for the introduction of a wide range of "R-groups" at the α-position. Further diversity can be achieved by modifying the ketone functionality. For example, a library of alcohols can be generated through stereoselective reduction of the ketone, or a library of olefins can be prepared via Wittig-type reactions. This multi-directional approach, starting from a common core and introducing diversity at multiple positions, is a hallmark of efficient library synthesis. The resulting library of compounds, all sharing the bicyclo[2.2.1]heptane core but differing in their peripheral substituents and their spatial arrangement, can then be screened for biological activity, leading to the identification of new lead compounds for drug development. The use of bicyclic scaffolds in lead-oriented synthesis is a recognized strategy for preparing diverse three-dimensional compounds for biological screening. whiterose.ac.uk

Application in Materials Science for the Synthesis of Functional Polymers or Coatings (if applicable to this compound, but excluding specific material properties)

The rigid and bulky nature of the bicyclo[2.2.1]heptane unit can impart unique properties to polymers, such as high glass transition temperatures, improved thermal stability, and low dielectric constants. While direct polymerization of this compound is not a common approach, it can be chemically modified to generate polymerizable monomers.

For instance, the ketone functionality could be converted into a vinyl group or an acrylate/methacrylate moiety, which can then undergo radical or other types of polymerization. The bromo-substituent could also be utilized to initiate atom transfer radical polymerization (ATRP), allowing for the synthesis of well-defined polymers with the bicyclo[2.2.1]heptane group as a pendent side chain. The incorporation of this bulky, non-planar group into a polymer backbone can significantly affect its chain packing and morphology. Soluble polyimides with polyalicyclic structures have been synthesized from bicyclo[2.2.1]heptane derivatives, indicating the utility of this scaffold in polymer chemistry. acs.org The synthesis and polymerizability of various atom-bridged bicyclic monomers have been surveyed, highlighting their potential in creating polymers with unique structures. mdpi.com

Potential as a Chiral Auxiliary or Ligand Precursor

The bicyclo[2.2.1]heptane framework is a common feature in many successful chiral auxiliaries and ligands used in asymmetric synthesis. acs.orgrsc.org The inherent chirality and conformational rigidity of this scaffold allow for effective stereochemical control in a variety of chemical transformations. This compound, if prepared from a chiral precursor or resolved into its enantiomers, could serve as a valuable starting material for the synthesis of new chiral auxiliaries and ligands.

For example, reduction of the ketone to the corresponding alcohol would yield a β-bromo alcohol. This bifunctional compound could be attached to a substrate, and the stereocenters of the bicyclo[2.2.1]heptane core could direct the stereochemical outcome of a subsequent reaction. Alternatively, the α-bromo ketone can be converted into more complex structures containing coordinating atoms such as nitrogen, phosphorus, or sulfur, which are essential for the design of chiral ligands for transition metal catalysis. The synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis has been reported, showcasing the potential of bicyclic structures in this field. pwr.edu.pl Camphor-based amino alcohols have also been successfully utilized as ligands in enantioselective additions to aldehydes. scirp.org

Conclusion and Future Research Directions

Summary of Key Synthetic and Reactivity Insights

The synthesis of 1-{bicyclo[2.2.1]heptan-1-yl}-2-bromoethan-1-one, a bridgehead α-bromoketone, is not extensively detailed in the scientific literature, suggesting that its preparation and reactivity remain a niche area of investigation. However, general principles of organic synthesis allow for postulation of its synthetic and reactivity profiles. The primary challenge lies in the introduction of the bromoacetyl group at the sterically hindered and electronically deactivated bridgehead position of the bicyclo[2.2.1]heptane system.

From a reactivity perspective, the presence of the α-bromo substituent activates the carbonyl group for nucleophilic attack, while also providing a leaving group for substitution reactions. The rigid bicyclic framework is expected to impose significant stereoelectronic control on these reactions, potentially leading to highly selective transformations.

Challenges and Opportunities in the Synthesis of Bridgehead-Substituted α-Bromoketones

The synthesis of α-bromoketones is a well-established transformation in organic chemistry. organic-chemistry.orgnih.govrsc.org However, the placement of the keto group at a bridgehead carbon of a bicyclic system, as in this compound, introduces substantial challenges.

Challenges:

Steric Hindrance: The bridgehead position is sterically congested, making it difficult for bulky reagents to access the reaction center.

Bredt's Rule: The formation of a planar enolate intermediate at the bridgehead, a common pathway for α-functionalization of ketones, is energetically unfavorable due to the strain it would introduce into the bicyclic system. This limits the applicability of many standard α-bromination methods.

Bridgehead Reactivity: Direct functionalization of the bridgehead carbon of bicyclo[2.2.1]heptane is inherently difficult due to the pyramidal geometry and the s-character of the C-H bonds.

Opportunities:

Novel Methodologies: The challenges associated with the synthesis of these compounds necessitate the development of new synthetic strategies. This could involve the use of radical-based approaches or the functionalization of pre-assembled bicyclic precursors.

Access to Complex Scaffolds: Overcoming these synthetic hurdles would provide access to a unique class of building blocks for the synthesis of complex natural products and pharmaceutical agents. The rigid bicyclic core can serve as a scaffold for the precise spatial arrangement of functional groups.

Unexplored Reactivity Pathways and Mechanistic Questions

The reactivity of this compound is largely uncharted territory. Several intriguing reactivity pathways and mechanistic questions warrant investigation:

Nucleophilic Substitution: While standard SN2 reactions at the α-carbon are expected, the influence of the rigid bicyclic frame on the reaction trajectory and stereochemical outcome is unknown.

Rearrangement Reactions: The strained nature of the bicyclo[2.2.1]heptane system could make the compound susceptible to novel rearrangement reactions under specific conditions, such as Lewis acid catalysis. For instance, Wagner-Meerwein type rearrangements are known to occur in related bicyclic systems. mdpi.com

Radical Reactions: The carbon-bromine bond could be homolytically cleaved to generate a bridgehead α-keto radical. The fate of this reactive intermediate and its potential for downstream functionalization are unexplored.

Mechanistic Studies: Detailed mechanistic studies, employing techniques such as kinetic analysis and computational modeling, are needed to understand the factors governing the reactivity of this and related systems.

Potential for Asymmetric Synthesis Applications

The development of asymmetric methods for the synthesis of chiral bicyclic ketones is an active area of research. acs.orgmdpi.comacs.orgresearchgate.netrsc.org While the target molecule itself is achiral, its derivatives could possess chirality, and its use as a building block could lead to the synthesis of enantiomerically pure complex molecules.

The rigid nature of the bicyclo[2.2.1]heptane scaffold makes it an attractive template for asymmetric synthesis. The predictable stereochemical environment can allow for high levels of stereocontrol in reactions involving chiral reagents or catalysts. Future research could focus on developing catalytic asymmetric methods to introduce functionality to the bicyclic core or to the bromoacetyl side chain.

Future Directions for Computational and Experimental Investigations

To unlock the full potential of this compound and related compounds, a synergistic approach combining computational and experimental investigations is essential.

Computational Investigations:

Conformational Analysis: Detailed computational studies can provide insights into the preferred conformations of the molecule and the transition states of its reactions.

Reaction Pathway Modeling: Density functional theory (DFT) calculations can be used to model potential reaction pathways, predict reaction barriers, and elucidate reaction mechanisms. nih.gov

Spectroscopic Prediction: Computational methods can be employed to predict spectroscopic properties (e.g., NMR, IR), aiding in the characterization of this and related novel compounds.

Experimental Investigations:

Development of Synthetic Routes: A primary focus should be on the development of efficient and scalable synthetic routes to this compound and its derivatives.

Exploration of Reactivity: A systematic investigation of the reactivity of this compound with a wide range of nucleophiles, electrophiles, and radical initiators is needed to map out its chemical behavior.

Synthesis of Analogs: The synthesis of a library of analogs with different substituents on the bicyclic framework would allow for a systematic study of structure-activity relationships.

Application in Target-Oriented Synthesis: The utility of this compound as a building block in the synthesis of complex natural products or medicinally relevant molecules should be explored.

Q & A

Q. What are the key structural features of 1-{bicyclo[2.2.1]heptan-1-yl}-2-bromoethan-1-one, and how do they influence its reactivity?

The compound features a bicyclo[2.2.1]heptane (norbornane) framework fused to a brominated ketone group. The rigid bicyclic system imposes steric constraints, while the electron-withdrawing bromine atom at the β-position enhances electrophilicity at the ketone carbonyl. This combination facilitates nucleophilic substitution (e.g., SN2 at the bromine) or ketone-derived reactions (e.g., Grignard additions). The stereochemistry of the bicyclic system may also influence regioselectivity in synthetic pathways .

Q. What synthetic routes are commonly employed for synthesizing this compound?

A typical approach involves Friedel-Crafts acylation of bicyclo[2.2.1]heptane derivatives with bromoacetyl bromide. Alternative methods include halogenation of pre-formed ketones using brominating agents like PBr₃ or HBr in acetic acid. Reaction optimization often requires careful control of temperature (e.g., 0–5°C to minimize side reactions) and stoichiometry to prevent over-bromination .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and enantiomeric purity in the synthesis of this compound?

Key variables include:

  • Catalyst selection : Chiral auxiliaries or asymmetric catalysts (e.g., BINOL-derived phosphoric acids) can enhance enantioselectivity.
  • Solvent polarity : Non-polar solvents (e.g., toluene) may reduce racemization in stereosensitive intermediates.
  • Temperature gradients : Stepwise heating (e.g., 25°C → 40°C) can balance reaction rate and selectivity.
  • Purification : Chromatography with chiral stationary phases or recrystallization in enantiopure solvents (e.g., (−)-menthol) improves purity. Recent studies achieved >99% enantiomeric purity using these strategies .

Q. What analytical techniques are most effective for characterizing and confirming the structure of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR distinguishes bicyclic proton environments (e.g., bridgehead carbons at δ 35–45 ppm) and bromine-induced deshielding (ketone carbonyl at δ 200–210 ppm).
  • X-ray crystallography : Resolves absolute stereochemistry and bond angles in the bicyclic framework.
  • Mass spectrometry (HRMS) : Confirms molecular formula via exact mass (e.g., C₉H₁₁BrO⁺ requires m/z 213.9974).
  • HPLC with chiral columns : Validates enantiopurity using methods like Daicel CHIRALPAK® IG-3 .

Q. How does the bromine substituent affect the compound’s biological activity, and what strategies can mitigate off-target effects?

The bromine atom enhances electrophilicity, enabling covalent interactions with cysteine residues in enzymes (e.g., kinase inhibitors). However, this reactivity may lead to off-target binding. Mitigation strategies include:

  • Pro-drug design : Masking the bromine as a stable adduct (e.g., boronate ester) for targeted release.
  • Isosteric replacement : Substituting Br with CF₃ or CN groups to reduce electrophilicity while retaining steric bulk.
  • Computational docking : Predicting binding modes to avoid promiscuous targets. Cytotoxicity assays (e.g., IC₅₀ in HEK293 cells) are critical for validating selectivity .

Q. How can contradictions in experimental data (e.g., varying yields under similar conditions) be systematically analyzed and resolved?

  • Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent, catalyst loading).
  • In-situ monitoring : Raman spectroscopy or ReactIR tracks intermediate formation and identifies side reactions.
  • Controlled replication : Repeat trials with strict atmospheric control (e.g., anhydrous N₂) to exclude moisture/O₂ effects.
  • Meta-analysis : Compare data across studies (e.g., yields of 60–85% in polar vs. non-polar solvents) to identify trends. For example, a 2025 study resolved yield discrepancies by correlating solvent dielectric constant with byproduct formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.